molecular formula C20H25N3O5S B5719429 N-(1-{N'-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE

N-(1-{N'-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE

Cat. No.: B5719429
M. Wt: 419.5 g/mol
InChI Key: OCBZMWUTZFJSAR-KGENOOAVSA-N
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Description

N-(1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both ethoxyphenyl and methoxyphenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction can produce reduced hydrazone compounds .

Mechanism of Action

The mechanism by which N-(1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest .

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-5-28-19-10-6-16(7-11-19)14-21-22-20(24)15(2)23(29(4,25)26)17-8-12-18(27-3)13-9-17/h6-15H,5H2,1-4H3,(H,22,24)/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBZMWUTZFJSAR-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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